N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of pulmonary hypertension and heart failure.
Mechanism of Action
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 acts by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in the regulation of vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases levels of cGMP, leading to vasodilation and improved cardiovascular function.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects. In animal models, this compound 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation and fibrosis. This compound 73-6691 has also been shown to have a beneficial effect on endothelial function, which may be important in the treatment of various cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. In addition, this compound 73-6691 has shown promising results in preclinical studies, indicating that it may have potential as a therapeutic agent for the treatment of various cardiovascular and pulmonary diseases. However, one limitation of this compound 73-6691 is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved therapeutic efficacy. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of this compound 73-6691, which may provide insights into the pathogenesis of various cardiovascular and pulmonary diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans, and to evaluate its potential as a therapeutic agent for the treatment of various cardiovascular and pulmonary diseases.
Synthesis Methods
The synthesis of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 involves several steps, starting with the reaction of 4-bromophenol with acetic anhydride to yield 4-bromoacetophenone. The resulting compound is then reacted with 2-methoxyaniline to form 4-(2-methoxyphenyl)acetophenone. This intermediate is then reacted with furfurylamine to yield this compound 73-6691.
Scientific Research Applications
N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound 73-6691 can improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension. In addition, this compound 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various cardiovascular and pulmonary diseases.
Properties
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-26-18-11-14(6-9-16(18)23-20(25)17-3-2-10-27-17)22-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIGYRZSZMGZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.